molecular formula C18H26N2O3S B5320452 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline

1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline

Cat. No. B5320452
M. Wt: 350.5 g/mol
InChI Key: XDAIBHJUKOTINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline is not fully understood. However, it is believed to act as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have various effects on the body, including improving cognitive function and reducing symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to improve cognitive function in animal models and reduce symptoms of Parkinson's disease. It has also been shown to have potential anti-cancer properties, although further research is needed to fully understand its effects on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline in lab experiments is its potential as a therapeutic agent for various diseases. It has also shown promise as a tool in neuroscience research. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline. One area of research is the development of more efficient synthesis methods to increase the availability of this compound. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.

Synthesis Methods

The synthesis of 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline involves the reaction of 1-benzylpiperidine-4-carboxylic acid with butanesulfonyl chloride in the presence of triethylamine. The resulting compound is then subjected to a cyclization reaction with 2-nitrobenzaldehyde in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system.

properties

IUPAC Name

(1-butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-3-13-24(22,23)19-11-6-8-16(14-19)18(21)20-12-10-15-7-4-5-9-17(15)20/h4-5,7,9,16H,2-3,6,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAIBHJUKOTINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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